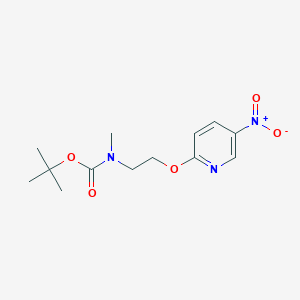

tert-Butyl methyl(2-((5-nitropyridin-2-yl)oxy)ethyl)carbamate

Description

Properties

Molecular Formula |

C13H19N3O5 |

|---|---|

Molecular Weight |

297.31 g/mol |

IUPAC Name |

tert-butyl N-methyl-N-[2-(5-nitropyridin-2-yl)oxyethyl]carbamate |

InChI |

InChI=1S/C13H19N3O5/c1-13(2,3)21-12(17)15(4)7-8-20-11-6-5-10(9-14-11)16(18)19/h5-6,9H,7-8H2,1-4H3 |

InChI Key |

OKCRQRAKSAZCFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCOC1=NC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution reaction where a 5-nitropyridin-2-ol derivative reacts with a suitable carbamate-protected alkylating agent under basic conditions. The core reaction is the formation of an ether linkage between the pyridinyl hydroxyl and the carbamate-containing alkyl chain.

Key Reaction Components and Conditions

- Nucleophile: 5-nitropyridin-2-ol or its halogenated derivative (e.g., 5-bromopyridin-3-ol).

- Electrophile: tert-Butyl carbamate-protected alkyl halide or bromide, such as tert-butyl 3-bromoazetidine-1-carboxylate.

- Base: Potassium carbonate (K2CO3) or sodium tert-butoxide (NaOtBu) to deprotonate the phenol and promote nucleophilic substitution.

- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Moderate heating, generally around 60°C to 100°C.

- Reaction Time: Typically overnight (12-48 hours) depending on conditions.

Representative Preparation Procedure

A detailed example adapted from multiple documented syntheses is as follows:

This approach ensures high efficiency and purity of the target compound.

Alternative Synthetic Routes

Use of Sodium tert-butoxide: Heating the reaction mixture with sodium tert-butoxide in DMF at 100°C for 48 hours can also facilitate the substitution reaction, yielding the desired carbamate ether with high efficiency.

Phase Transfer Catalysis: Incorporation of tetrabutylammonium bromide as a phase transfer catalyst in ethyl acetate solvent has been reported to improve reaction rates and yields in related tert-butyl carbamate derivative syntheses.

Mitsunobu Reaction: For related carbamate ethers, the Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF at low temperatures (0-20°C) has been employed to couple phenolic hydroxyls with carbamate-protected alkyl chains, though this is more common in aromatic nitrophenoxy derivatives.

Data Tables Summarizing Preparation Outcomes

Research Outcomes and Analysis

The nucleophilic substitution of 5-nitropyridin-2-ol derivatives with tert-butyl carbamate-protected alkyl halides under basic conditions is highly efficient, producing the target compound in near-quantitative yields.

The choice of base and solvent critically influences the reaction rate and yield. Potassium carbonate in DMF at moderate temperatures offers an excellent balance of reactivity and operational simplicity.

Use of phase transfer catalysts and alternative bases like sodium tert-butoxide can further optimize the process, especially for scale-up or when steric hindrance is a factor.

Alternative Mitsunobu conditions provide a complementary synthetic route, particularly for related nitrophenoxy carbamates, though this method is less commonly applied to the pyridinyl analog due to different reactivity profiles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(2-((5-nitropyridin-2-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

tert-Butyl methyl(2-((5-nitropyridin-2-yl)oxy)ethyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(2-((5-nitropyridin-2-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The nitropyridinyl moiety is believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and physicochemical differences between tert-Butyl methyl(2-((5-nitropyridin-2-yl)oxy)ethyl)carbamate and analogous carbamates:

*Deduced based on IUPAC nomenclature.

Reactivity and Stability

- Nitro Group Impact: The 5-nitropyridinyl group in the target compound increases electrophilicity, making it susceptible to reduction (e.g., nitro to amine conversion) compared to amino- or chloro-substituted analogs (e.g., ’s pyrimidine derivative) .

- Synthetic Routes: Similar to ’s palladium-catalyzed coupling for tert-Butyl (6-aminopyridin-2-yl)methylcarbamate, the target compound may require tailored conditions (e.g., nitro-compatible catalysts) for efficient synthesis .

Biological Activity

tert-Butyl methyl(2-((5-nitropyridin-2-yl)oxy)ethyl)carbamate is a synthetic organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a tert-butyl group, a methyl group, and a nitropyridinyl moiety, suggests potential biological activities that warrant exploration.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The nitropyridinyl moiety plays a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction may influence various biochemical pathways, potentially leading to therapeutic effects.

Biological Activity and Applications

Research indicates that this compound may serve as a biochemical probe or inhibitor in enzymatic studies. Its applications span several areas:

1. Medicinal Chemistry:

- Investigated for potential therapeutic properties.

- Explored as a precursor in drug synthesis.

2. Enzymatic Studies:

- Potential use as an inhibitor in various enzyme assays.

- The nitro group can be reduced to amino derivatives, which may enhance biological activity.

3. Chemical Biology:

- Used as a building block for the synthesis of more complex molecules.

Research Findings and Case Studies

Recent studies have explored the biological activity of related compounds and their implications:

- Inhibition Studies:

- Cell Line Studies:

- Mechanistic Insights:

Data Table: Biological Activity Overview

| Parameter | Value |

|---|---|

| Molecular Formula | C13H19N3O5 |

| Molecular Weight | 297.31 g/mol |

| IUPAC Name | tert-butyl N-methyl-N-[2-(5-nitropyridin-2-yl)oxyethyl]carbamate |

| Target Enzyme | Bruton’s Tyrosine Kinase |

| Inhibition Potency | Significant in cell line studies |

| Therapeutic Applications | Cancer treatment, enzymatic inhibition |

Q & A

Basic: What are the standard synthetic routes for tert-Butyl methyl(2-((5-nitropyridin-2-yl)oxy)ethyl)carbamate, and what key reaction conditions are involved?

Answer:

The synthesis typically involves coupling a nitro-substituted pyridine derivative with a carbamate-protected ethanolamine intermediate. A common route includes:

Nucleophilic substitution : Reacting 5-nitropyridin-2-ol with a bromoethyl intermediate (e.g., 2-bromoethyl methylcarbamate) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO at 60–80°C .

Carbamate protection : Introducing the tert-butyl carbamate group via Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP .

Key conditions include inert atmosphere (N₂/Ar), controlled temperature to prevent nitro group decomposition, and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Advanced: How can researchers optimize the yield of this compound when encountering steric hindrance during the coupling step?

Answer:

Steric hindrance in the coupling step can be mitigated by:

- Solvent selection : Switching to DMSO, which enhances nucleophilicity of the pyridine oxygen .

- Temperature modulation : Increasing reaction temperature (80–100°C) to overcome activation barriers while monitoring for nitro group stability .

- Catalytic additives : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

- Alternative leaving groups : Replacing bromine with iodine in the bromoethyl intermediate to enhance electrophilicity .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

- NMR (¹H/¹³C) : Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and nitro-pyridine aromatic protons (δ 8.5–9.0 ppm). Coupling patterns in the ethyloxy chain (δ 3.5–4.5 ppm) verify connectivity .

- IR spectroscopy : Identify carbamate C=O stretch (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight (calculated for C₁₃H₁₉N₃O₅: 297.13 g/mol) and isotopic patterns .

Advanced: How should discrepancies in NMR data be resolved when comparing experimental results with theoretical predictions?

Answer:

Discrepancies often arise from dynamic effects (e.g., rotational barriers in the carbamate group) or solvent-induced shifts. Strategies include:

- Variable-temperature NMR : To detect conformational changes .

- DFT calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data .

- COSY/NOESY : Resolve ambiguities in proton-proton correlations .

Basic: What are the critical safety precautions when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂) to prevent hydrolysis .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: What factors influence the stability of this compound, and how can degradation be minimized during storage?

Answer:

- Hydrolysis susceptibility : The tert-butyl carbamate group is prone to acidic/basic hydrolysis. Use anhydrous solvents (e.g., THF) and avoid protic conditions .

- Light sensitivity : Nitro groups degrade under UV light; store in amber vials .

- Temperature control : Long-term stability requires refrigeration (2–8°C) .

Basic: What are the documented applications of this compound as an intermediate in pharmaceutical research?

Answer:

It serves as a precursor for:

- Kinase inhibitors : The nitro group facilitates downstream reduction to amines for targeted drug design .

- PROTACs : The carbamate group enables conjugation to E3 ligase ligands .

Advanced: What experimental approaches are recommended to investigate reaction mechanisms involving this compound in nucleophilic substitution reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.